
Bis(2-nitrobutyl) benzene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-nitrobutyl) benzene-1,2-dicarboxylate is an organic compound with the molecular formula C16H20N2O8 It is characterized by the presence of two nitrobutyl groups attached to a benzene ring, which is further connected to two ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-nitrobutyl) benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid with 2-nitrobutanol. The reaction is usually catalyzed by acidic catalysts such as sulfuric acid or non-acidic catalysts like titanate or stannous oxide. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of reactants and catalysts, with efficient removal of by-products to ensure high yield and purity. The final product is typically purified through processes such as neutralization, washing, decolorization, and pressure filtration .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-nitrobutyl) benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Bis(2-nitrobutyl) benzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of Bis(2-nitrobutyl) benzene-1,2-dicarboxylate involves its interaction with molecular targets through its nitro and ester groups. The nitro groups can undergo redox reactions, while the ester groups can participate in hydrolysis and substitution reactions. These interactions can lead to the formation of reactive intermediates that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-ethylhexyl) benzene-1,2-dicarboxylate: Known for its use as a plasticizer in the production of flexible plastics.
Bis(decyl and dodecyl) benzene-1,2-dicarboxylate: Used in the production of lubricants and other industrial applications.
Uniqueness
Bis(2-nitrobutyl) benzene-1,2-dicarboxylate is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activities. This sets it apart from other similar compounds that primarily contain alkyl or aryl groups without nitro functionalities .
Eigenschaften
CAS-Nummer |
4131-84-4 |
|---|---|
Molekularformel |
C16H20N2O8 |
Molekulargewicht |
368.34 g/mol |
IUPAC-Name |
bis(2-nitrobutyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C16H20N2O8/c1-3-11(17(21)22)9-25-15(19)13-7-5-6-8-14(13)16(20)26-10-12(4-2)18(23)24/h5-8,11-12H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
SETMKNVSYWZWJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(COC(=O)C1=CC=CC=C1C(=O)OCC(CC)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[4-(naphthalen-1-yl)phenyl]prop-2-enoate](/img/structure/B14173312.png)

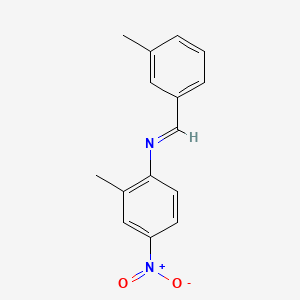
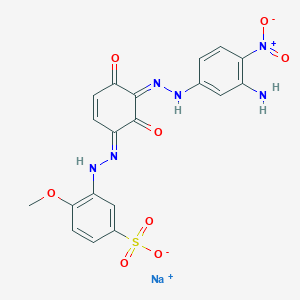
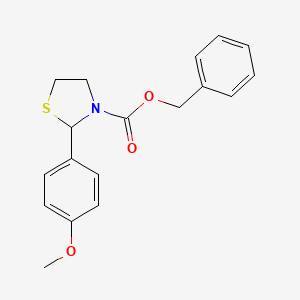
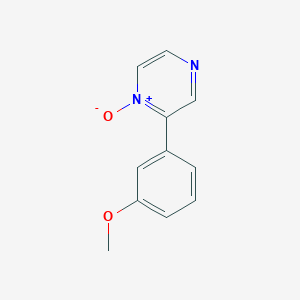
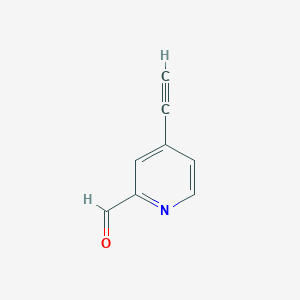
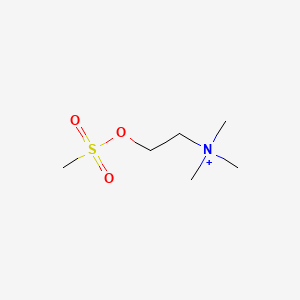
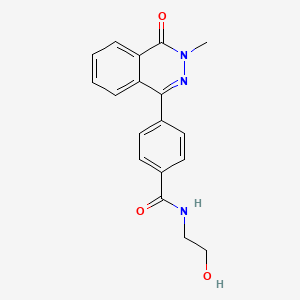
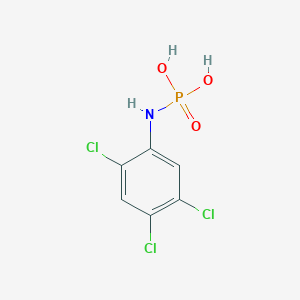


![Ethanethioic acid, S-[2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl] ester](/img/structure/B14173384.png)
![2-[4,5-Bis(ethoxycarbonyl)pyrimidin-2-YL]ethanaminium chloride](/img/structure/B14173389.png)
